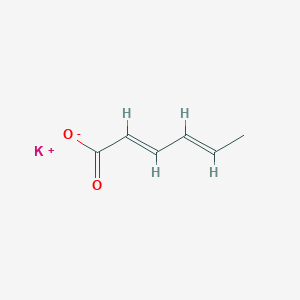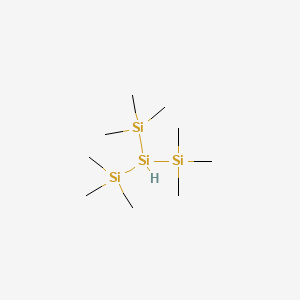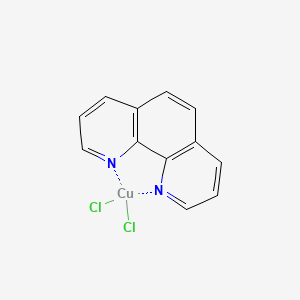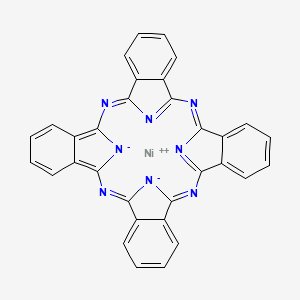
Phthalocyanine nickel(II) salt
Descripción general
Descripción
Phthalocyanine nickel(II) salt is a coordination compound that belongs to the phthalocyanine family. These compounds are known for their intense blue-green color and are widely used as dyes and pigments. This compound is particularly notable for its stability, both chemically and thermally, making it a valuable material in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phthalocyanine nickel(II) salt can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile in the presence of a nickel(II) salt. This reaction typically requires high temperatures and can be catalyzed by a base such as sodium methoxide. The reaction proceeds as follows:
Cyclotetramerization: Phthalonitrile is heated with nickel(II) chloride and a base, resulting in the formation of this compound.
Purification: The crude product is purified through column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclotetramerization reactions. The process is optimized for high yield and purity, and may include additional steps such as solvent extraction and filtration to remove impurities. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phthalocyanine nickel(II) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) phthalocyanine derivatives.
Reduction: Reduction reactions can convert nickel(II) to nickel(I) or even nickel(0) complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various nickel phthalocyanine derivatives, which can have different electronic and optical properties depending on the nature of the substituents and the oxidation state of the nickel center .
Aplicaciones Científicas De Investigación
Phthalocyanine nickel(II) salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Research is ongoing into its use as a photosensitizer in the treatment of certain types of cancer.
Mecanismo De Acción
The mechanism by which phthalocyanine nickel(II) salt exerts its effects involves its ability to facilitate electron transfer processes. In catalytic applications, the nickel center can undergo redox cycling, alternating between different oxidation states to promote the formation of reactive intermediates. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death .
Comparación Con Compuestos Similares
Phthalocyanine nickel(II) salt can be compared with other metal phthalocyanines, such as:
Phthalocyanine copper(II) salt: Similar in structure but with copper as the central metal. It is also used as a dye and in electronic applications.
Phthalocyanine cobalt(II) salt: Contains cobalt and is studied for its catalytic properties in different chemical reactions.
Phthalocyanine zinc(II) salt: Known for its use in photodynamic therapy and as a photosensitizer in solar cells.
This compound is unique due to its specific electronic properties and stability, which make it particularly suitable for applications requiring robust and durable materials .
Propiedades
IUPAC Name |
2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Ni/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIYYTJTOKJJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16N8Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26893-94-7 | |
| Details | Compound: Nickel phthalocyanine polymer | |
| Record name | Nickel phthalocyanine polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26893-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
571.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14055-02-8 | |
| Record name | Nickel phthalocyanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14055-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


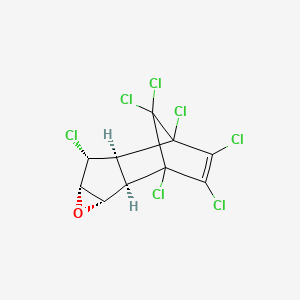
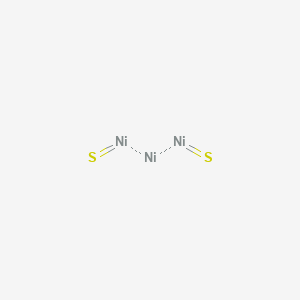
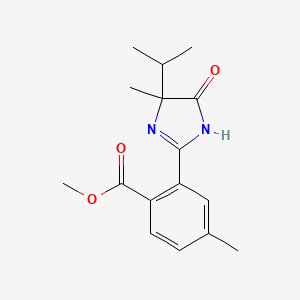
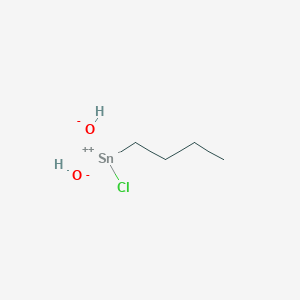
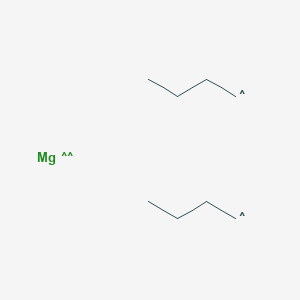
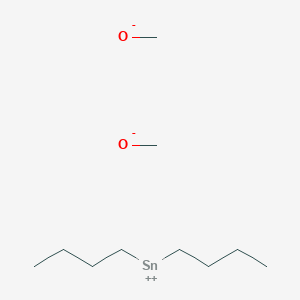
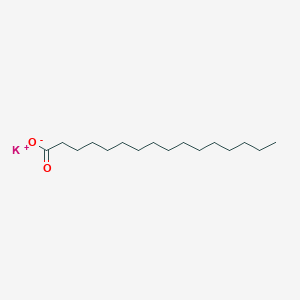
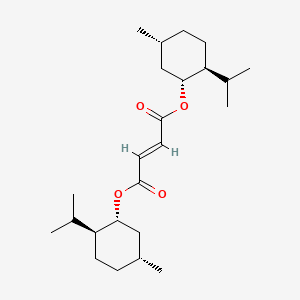
![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate](/img/structure/B7800279.png)
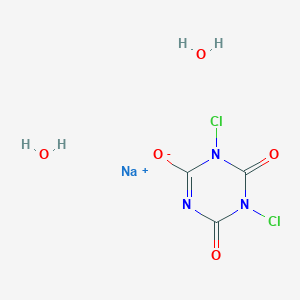
![[(2R)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7800296.png)
